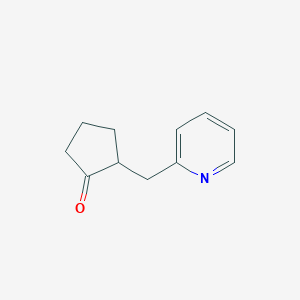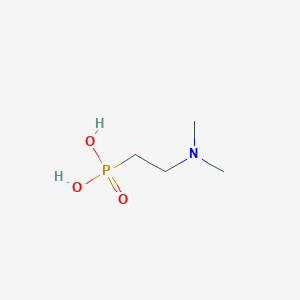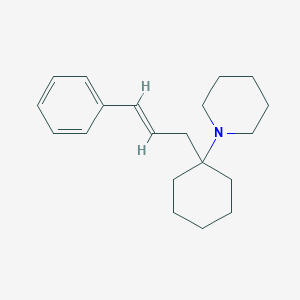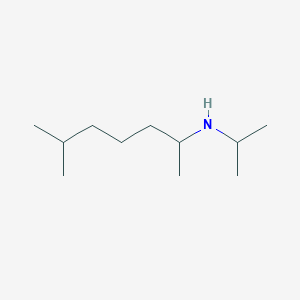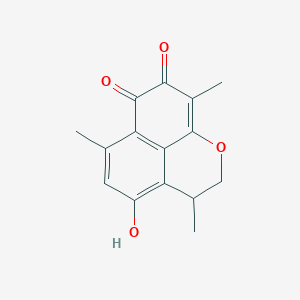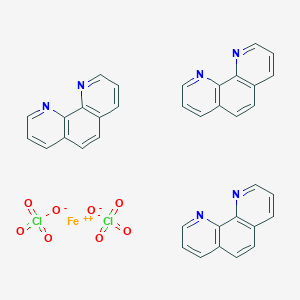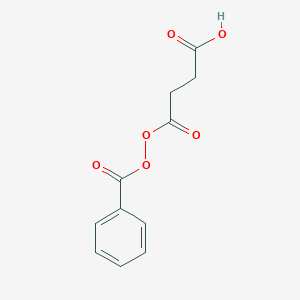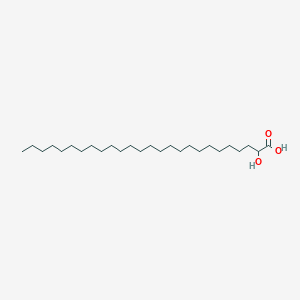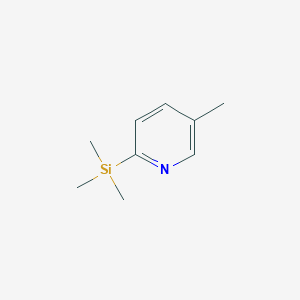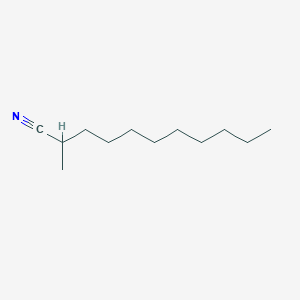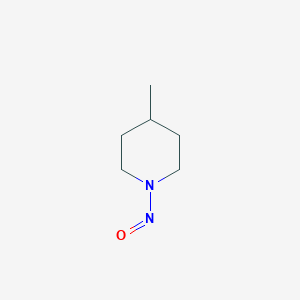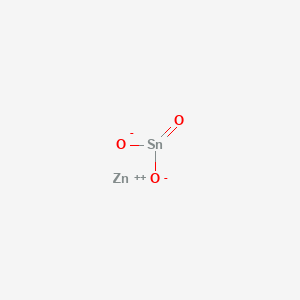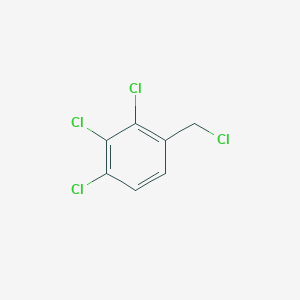
alpha,2,3,4-Tetrachlorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,2,3,4-tetrachlorotoluene (TCT) is a chlorinated organic compound that is widely used in various industrial processes. It is a colorless liquid that has a strong, sweet odor and is highly toxic. TCT is a persistent organic pollutant (POP) that can accumulate in the environment and cause serious health problems in humans and animals. In recent years, TCT has become a subject of scientific research due to its potential health risks and environmental impact.
Mechanism of Action
The mechanism of action of alpha,2,3,4-Tetrachlorotoluene is not well understood. It is believed that alpha,2,3,4-Tetrachlorotoluene can cause damage to cells and DNA, leading to the development of cancer. alpha,2,3,4-Tetrachlorotoluene may also interfere with the function of enzymes and other proteins, leading to organ damage and other health problems.
Biochemical and Physiological Effects
alpha,2,3,4-Tetrachlorotoluene exposure can have a range of biochemical and physiological effects. Studies have shown that alpha,2,3,4-Tetrachlorotoluene can cause oxidative stress, inflammation, and damage to cellular membranes. alpha,2,3,4-Tetrachlorotoluene exposure has also been linked to changes in gene expression and alterations in the immune system.
Advantages and Limitations for Lab Experiments
Alpha,2,3,4-Tetrachlorotoluene is commonly used in laboratory experiments as a model compound for studying the toxicity of chlorinated organic compounds. It has several advantages, including its stability and ease of synthesis. However, alpha,2,3,4-Tetrachlorotoluene also has several limitations, including its high toxicity and potential for environmental contamination.
Future Directions
There are several future directions for research on alpha,2,3,4-Tetrachlorotoluene. One area of focus is the development of new methods for the detection and quantification of alpha,2,3,4-Tetrachlorotoluene in the environment. Another area of research is the development of new treatments for alpha,2,3,4-Tetrachlorotoluene exposure, including antioxidant therapies and gene therapies. Additionally, research is needed to better understand the mechanisms of alpha,2,3,4-Tetrachlorotoluene toxicity and to identify new targets for intervention. Finally, efforts to reduce alpha,2,3,4-Tetrachlorotoluene exposure and environmental contamination should continue, including the development of new regulations and best practices for industrial processes that use alpha,2,3,4-Tetrachlorotoluene.
Synthesis Methods
Alpha,2,3,4-Tetrachlorotoluene can be synthesized by the chlorination of toluene using chlorine gas. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The process produces a mixture of isomers, including alpha,2,3,4-alpha,2,3,4-Tetrachlorotoluene and other chlorinated toluenes.
Scientific Research Applications
Alpha,2,3,4-Tetrachlorotoluene has been the subject of extensive scientific research due to its potential health risks and environmental impact. Studies have shown that alpha,2,3,4-Tetrachlorotoluene exposure can cause a range of health problems, including liver damage, kidney damage, and cancer. alpha,2,3,4-Tetrachlorotoluene has also been found to be toxic to aquatic organisms, and can accumulate in the food chain.
properties
CAS RN |
13911-02-9 |
|---|---|
Product Name |
alpha,2,3,4-Tetrachlorotoluene |
Molecular Formula |
C7H4Cl4 |
Molecular Weight |
229.9 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
InChI Key |
ZZGCZMFHUSKZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
Other CAS RN |
13911-02-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




